2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide
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Overview
Description
The compound “2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide” is a chemical compound that contains a 3,4,5-trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore present in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It has been incorporated in a wide range of therapeutically interesting drugs .Scientific Research Applications
Supramolecular Chemistry and Co-crystallization
The study of isonicotinamide and its ability to co-crystallize with various carboxylic acids, including cyclopentanecarboxylic acid, demonstrates the compound's utility in forming co-crystals with significant Z' values and illustrating stoichiometric variations and polymorphism. This research provides insights into the potential for 2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide in crystal engineering and the development of materials with tailored properties (Lemmerer & Fernandes, 2012).
Pharmaceutical Applications
The synthesis and evaluation of N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 highlight the potential antitumor properties of these compounds. This suggests that derivatives of isonicotinamide, by extension potentially including this compound, could be explored for their therapeutic efficacy and as ligands in the development of new medicinal compounds (Fedorov et al., 2001).
Molecular Interactions and Host Activation
Research into isoniazid and its interaction with Mycobacterium tuberculosis through the inhA gene elucidates the mechanisms by which some compounds inhibit bacterial growth. Although this is more specific to isoniazid, it underscores the broader significance of studying molecular interactions and metabolic pathways, which could be relevant to understanding the biological activities of this compound in similar contexts (Banerjee et al., 1994).
Synthetic Chemistry and Radical Transformations
The study on the doubly dearomatising intramolecular coupling of nucleophilic and electrophilic heterocycles, including isonicotinamides, opens avenues for exploring the synthesis of spirocyclic and doubly spirocyclic compounds. This area of research is crucial for developing novel synthetic pathways and could be applicable to the synthesis and functionalization of this compound (Brice & Clayden, 2009).
Future Directions
Properties
IUPAC Name |
2-cyclopentyloxy-N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-24-16-11-14(12-17(25-2)19(16)26-3)22-20(23)13-8-9-21-18(10-13)27-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWJOOORLBOCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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